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Compound of Interest

Compound Name: NPR-C activator 1

Cat. No.: B12414701 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of a novel small-

molecule NPR-C activator, referred to as "Compound 1," a substituted bis-aminotriazine, and

the well-characterized peptide-based NPR-C agonist, cANF(4-23). This document is intended

for researchers, scientists, and drug development professionals interested in the therapeutic

potential of NPR-C activation.

Introduction to NPR-C Activation
The Natriuretic Peptide Receptor-C (NPR-C) is a transmembrane receptor involved in

cardiovascular homeostasis. While initially identified as a clearance receptor for natriuretic

peptides, emerging evidence has revealed its role in distinct signaling pathways that can

mediate vasorelaxation and other cardioprotective effects.[1][2] Activation of NPR-C represents

a novel therapeutic strategy for cardiovascular diseases. This guide focuses on the

pharmacokinetic profiles of two distinct classes of NPR-C activators: a novel small molecule

and a reference peptide agonist.

Comparative Pharmacokinetic Data
Quantitative pharmacokinetic data for novel drug candidates are crucial for predicting their in

vivo behavior and therapeutic window. The following table summarizes the available

pharmacokinetic information for the small-molecule NPR-C activator "Compound 1" and the

peptide agonist cANF(4-23).
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Pharmacokinetic
Parameter

Small Molecule Activator
(Compound 1)

Peptide Agonist (cANF(4-
23))

Chemical Class Substituted Bis-aminotriazine Peptide

Molecular Weight Low Molecular Weight High Molecular Weight

Route of Administration

(Preclinical)
Intravenous / Oral (Implied) Intravenous Infusion

Maximum Plasma

Concentration (Cmax)
Data not publicly available Data not publicly available

Time to Cmax (Tmax) Data not publicly available Data not publicly available

Area Under the Curve (AUC) Data not publicly available Data not publicly available

Half-life (t½)

Described as having

"promising in vivo

pharmacokinetic properties"

suggesting reasonable

stability.[1][2][3]

Expected to be short, typical of

peptides. Its infusion

significantly increases plasma

levels of other natriuretic

peptides by blocking their

clearance.[4][5]

Bioavailability

Potential for oral bioavailability,

a key advantage of small

molecules.[1]

Likely low oral bioavailability

due to enzymatic degradation,

necessitating parenteral

administration.

Metabolism
Expected to undergo hepatic

metabolism.

Primarily cleared by receptor-

mediated endocytosis and

degradation.[4][5]

Excretion
Likely renal and/or fecal

excretion of metabolites.
Primarily renal clearance.

Note: Specific quantitative pharmacokinetic data for "Compound 1" is not yet publicly available

in peer-reviewed literature. The information presented is based on qualitative descriptions from

the primary publication.[1][2][3]
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The activation of NPR-C by an agonist initiates a signaling cascade that is distinct from other

natriuretic peptide receptors. The following diagram illustrates the key steps in this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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